N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxy-2,5-dimethylbenzene-1-sulfonamide
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Overview
Description
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxy-2,5-dimethylbenzene-1-sulfonamide is a complex organic compound known for its diverse applications in various scientific fields. This compound features a unique structure that includes a diethylamino group, a methylpyrimidinyl group, and a sulfonamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxy-2,5-dimethylbenzene-1-sulfonamide typically involves multiple steps. The process begins with the preparation of the diethylamino and methylpyrimidinyl intermediates, followed by their coupling with the phenyl and sulfonamide groups. Common reagents used in these reactions include diethylamine, methylpyrimidine, and sulfonamide derivatives. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, including chromatography and spectroscopy, are employed to monitor the purity and composition of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxy-2,5-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), leading to the formation of sulfoxide or sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO₄, reducing agents like LiAlH₄, and nucleophiles such as sodium azide (NaN₃). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxy-2,5-dimethylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a probe for studying enzyme activities and protein interactions due to its unique structural features.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial and anticancer agent, due to its ability to interact with biological targets.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility .
Mechanism of Action
The mechanism of action of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxy-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active sites or allosteric sites, leading to the disruption of metabolic pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
N-[4-(diethylamino)phenyl]-N’-phenylurea: This compound shares the diethylamino group and phenyl structure but differs in its urea linkage.
Indole Derivatives: Compounds containing the indole nucleus exhibit similar biological activities, such as antiviral and anticancer properties.
Uniqueness
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxy-2,5-dimethylbenzene-1-sulfonamide is unique due to its combination of diethylamino, methylpyrimidinyl, and sulfonamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse scientific applications .
Properties
IUPAC Name |
N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-4-methoxy-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O3S/c1-7-29(8-2)23-15-18(5)25-24(27-23)26-19-9-11-20(12-10-19)28-33(30,31)22-14-16(3)21(32-6)13-17(22)4/h9-15,28H,7-8H2,1-6H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCARDZPLMYQQBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3C)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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